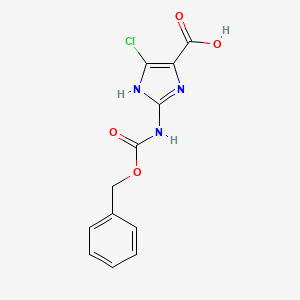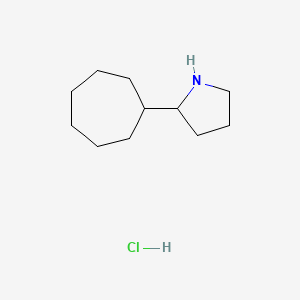
(5-Bromofuran-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromofuran-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound featuring a bromofuran moiety linked to a piperidine ring through a methanone bridge, with an additional chloropyrimidine group attached
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available 5-bromofuran-2-carboxylic acid and 5-chloropyrimidin-2-ol.
Formation of Intermediate: The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Coupling Reaction: The acid chloride is then reacted with 3-(piperidin-1-yl)methanol in the presence of a base such as triethylamine (TEA) to form the intermediate (5-bromofuran-2-yl)(3-hydroxy-piperidin-1-yl)methanone.
Final Step: The intermediate is then subjected to a nucleophilic substitution reaction with 5-chloropyrimidin-2-ol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: The carbonyl group in the methanone bridge can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles (e.g., amines, thiols) under palladium-catalyzed cross-coupling conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, room temperature.
Reduction: NaBH₄, methanol, room temperature.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), solvents (e.g., DMF), elevated temperatures.
Major Products
Oxidation: Epoxides of the furan ring.
Reduction: Alcohol derivatives of the methanone bridge.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential ligand in metal-catalyzed reactions due to its heterocyclic structure.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Medicine
Drug Development: Potential candidate for the development of new therapeutic agents, especially in the treatment of diseases where modulation of specific biological pathways is required.
Industry
Material Science: Could be used in the development of new materials with specific electronic or optical properties.
作用機序
The exact mechanism of action of (5-Bromofuran-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple heteroatoms (e.g., nitrogen, oxygen) allows for hydrogen bonding and other interactions that can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (5-Bromofuran-2-yl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone
- (5-Bromofuran-2-yl)(3-((4-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
Uniqueness
- Structural Features : The specific arrangement of the bromofuran, piperidine, and chloropyrimidine groups in (5-Bromofuran-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone provides unique electronic and steric properties that can influence its reactivity and binding characteristics.
- Reactivity : The combination of these functional groups allows for a diverse range of chemical reactions, making it a versatile intermediate in organic synthesis.
This compound’s unique structure and reactivity make it a valuable target for further research and development in various scientific fields.
特性
IUPAC Name |
(5-bromofuran-2-yl)-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClN3O3/c15-12-4-3-11(22-12)13(20)19-5-1-2-10(8-19)21-14-17-6-9(16)7-18-14/h3-4,6-7,10H,1-2,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSDLXHTIJEIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(O2)Br)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2941143.png)
![3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2941145.png)



![1-[1-(4-Chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-phenylpiperazine](/img/structure/B2941152.png)

![6-{5-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2941155.png)
![6-chloro-N-[(1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2941158.png)


![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2941163.png)
![(1R)-1-[4-[(E)-3,3-dimethylbutan-2-ylideneamino]-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]ethanol](/img/structure/B2941164.png)
